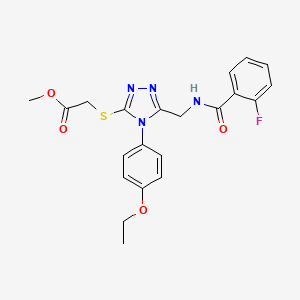

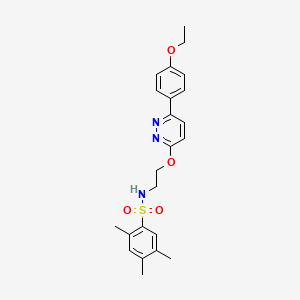

![molecular formula C20H22N4 B2674292 1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 683795-44-0](/img/structure/B2674292.png)

1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzimidazole derivative with the molecular formula C20H22N4. Its average mass is 318.415 Da and its monoisotopic mass is 318.184448 Da . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is based on the benzimidazole core, which is a bicyclic heteroaromatic compound where a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research and Drug Development

1-(Cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives have been a focus in pharmaceutical research, particularly in the development of inhibitors for specific enzymes. For instance, compounds related to this chemical structure have been studied as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant in the treatment of type-2 diabetes. These inhibitors were prepared labeled with carbon-13 and carbon-14 to facilitate drug metabolism, pharmacokinetics, bioanalytical, and other studies (Latli et al., 2017).

Synthesis of Novel Heterocyclic Compounds

Research has been conducted on the synthesis of novel heterocyclic compounds containing benzimidazole derivatives, starting from structures similar to this compound. These compounds have shown promising antimicrobial activity against various pathogenic bacterial strains, such as Escherichia coli and Staphylococcus aureus, as well as viral strains like rotavirus and adenovirus. Molecular docking and validation studies have also been performed to predict potential bacterial target receptors for these compounds (Bassyouni et al., 2012).

Antiproliferative and Apoptotic Activities

Another area of research involves studying the antiproliferative and apoptotic activities of related compounds. For example, studies on 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile, a compound with structural similarities, have revealed significant activities in inhibiting cell proliferation. These compounds can induce apoptosis and disrupt the cell cycle, specifically arresting the G2/M phase in a time-dependent manner, indicating potential applications in cancer treatment (Sarhan et al., 2010).

Development of Antitumor Agents

The benzimidazole core structure, present in this compound, has been explored for its potential in developing antitumor agents. Research in this domain has focused on synthesizing benzimidazole-pyrimidine conjugates and evaluating their cytotoxic activity against a variety of cancer cell lines, demonstrating marked potency when compared with known anticancer drugs (Abdel-Mohsen et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(cyclopentylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-3-15-13(2)16(12-21)20-23-17-10-6-7-11-18(17)24(20)19(15)22-14-8-4-5-9-14/h6-7,10-11,14,22H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCXOSKRJHVXCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

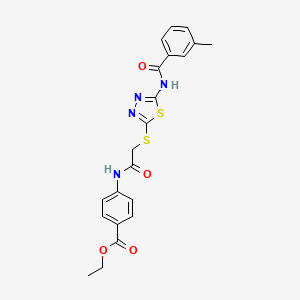

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2674215.png)

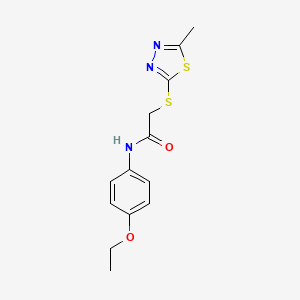

![N-(3-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2674216.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2674217.png)

![(E)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2674227.png)

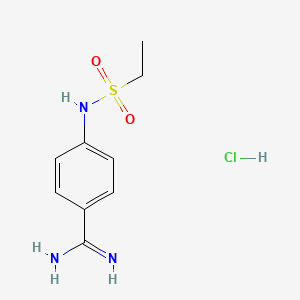

![5-(Anilinocarbonothioyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2674228.png)

![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2674229.png)